molecular formula C10H10F3N5O2 B603241 2-(3,5-dimethyl-4-isoxazolyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide CAS No. 1099895-52-9

2-(3,5-dimethyl-4-isoxazolyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B603241
CAS No.: 1099895-52-9
M. Wt: 289.21g/mol
InChI Key: IHADCIZWCUMTEX-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-4-isoxazolyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-4-isoxazolyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the triazole ring via a nucleophilic substitution reaction. The final step involves the acylation of the intermediate to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. Catalysts and reagents used in the synthesis are chosen to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-4-isoxazolyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3,5-dimethyl-4-isoxazolyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-isoxazolyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets. The oxazole and triazole rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-(3,5-dimethyl-4-isoxazolyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide
  • **2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide
  • **2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(methyl)-1H-1,2,4-triazol-5-yl]acetamide

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

CAS No.

1099895-52-9

Molecular Formula

C10H10F3N5O2

Molecular Weight

289.21g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C10H10F3N5O2/c1-4-6(5(2)20-18-4)3-7(19)14-9-15-8(16-17-9)10(11,12)13/h3H2,1-2H3,(H2,14,15,16,17,19)

InChI Key

IHADCIZWCUMTEX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NNC(=N2)C(F)(F)F

Origin of Product

United States

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